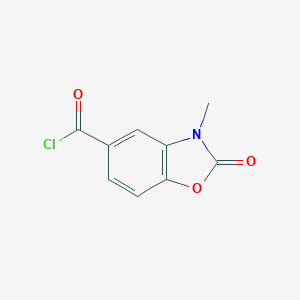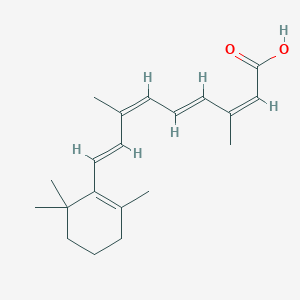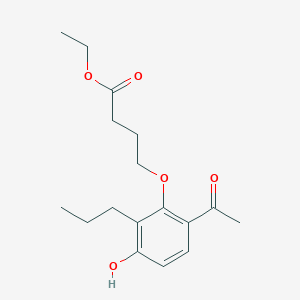
Etaqualone
Übersicht
Beschreibung
Streptomyces carzinostaticus. It is a complex molecule consisting of a protein component and a non-protein chromophore, which together exhibit potent cytotoxic activity. Zinostatin has been primarily investigated for its potential in cancer therapy, particularly for hepatocellular carcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinostatin is isolated from the fermentation broth of Streptomyces carzinostaticus. The isolation process involves several steps, including solvent extraction, precipitation, and chromatographic purification. The compound is then further purified using high-performance liquid chromatography (HPLC) to obtain the desired purity .
Industrial Production Methods: Industrial production of zinostatin involves large-scale fermentation of Streptomyces carzinostaticus under controlled conditions. The fermentation broth is subjected to a series of extraction and purification steps to isolate the active compound. The final product is formulated for clinical use, often in combination with other agents to enhance its therapeutic efficacy .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Zinostatin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Zinostatin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die Chromophor-Komponente von Zinostatin modifizieren und so seine biologische Aktivität verändern.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.
Hauptsächlich gebildete Produkte: Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von Zinostatin, die jeweils unterschiedliche biologische Aktivitäten und potenzielle therapeutische Anwendungen aufweisen .
Wissenschaftliche Forschungsanwendungen
Zinostatin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Zinostatin dient als Modellverbindung für die Untersuchung der Mechanismen von DNA-Schäden und -Reparatur.
Biologie: In der biologischen Forschung wird Zinostatin verwendet, um die zellulären Reaktionen auf DNA-Schäden und die Mechanismen der Apoptose zu untersuchen.
Medizin: Klinisch wird Zinostatin zur Behandlung des Hepatozellulären Karzinoms eingesetzt.
Industrie: In der pharmazeutischen Industrie wird Zinostatin als Leitverbindung für die Entwicklung neuer Antikrebsmittel verwendet.
5. Wirkmechanismus
Zinostatin entfaltet seine Wirkung, indem es an DNA bindet und Einzel- und Doppelstrangbrüche induziert. Die Chromophor-Komponente interkaliert in die DNA-Helix, während die Protein-Komponente den Komplex stabilisiert. Diese Interaktion führt zur Bildung von reaktiven Sauerstoffspezies und anschließendem DNA-Schaden, der letztendlich die Apoptose in Krebszellen auslöst . Die molekularen Ziele von Zinostatin umfassen verschiedene DNA-Reparaturenzyme und apoptotische Signalwege, was es zu einem potenten Induktor des Zelltods in Tumorzellen macht .
Ähnliche Verbindungen:
Miriplatin: Ein platinbasiertes Antikrebsmittel, das zur Behandlung des Hepatozellulären Karzinoms eingesetzt wird.
Cisplatin: Ein weiteres platinbasiertes Chemotherapeutikum, das DNA-Schäden und Apoptose induziert.
Einzigartigkeit von Zinostatin: Zinostatin ist aufgrund seiner zweikomponentigen Struktur, die aus einem Protein und einem Chromophor besteht, einzigartig. Diese Kombination ermöglicht eine spezifische DNA-Bindung und potente zytotoxische Effekte. Darüber hinaus unterscheidet sich Zinostatin von anderen Antikrebsmitteln durch seine Fähigkeit, sowohl Einzel- als auch Doppelstrangbrüche in der DNA zu induzieren .
Wirkmechanismus
Zinostatin exerts its effects by binding to DNA and inducing single and double-strand breaks. The chromophore component intercalates into the DNA helix, while the protein component stabilizes the complex. This interaction leads to the formation of reactive oxygen species and subsequent DNA damage, ultimately triggering apoptosis in cancer cells . The molecular targets of zinostatin include various DNA repair enzymes and apoptotic pathways, making it a potent inducer of cell death in tumor cells .
Vergleich Mit ähnlichen Verbindungen
Miriplatin: A platinum-based anticancer agent used in the treatment of hepatocellular carcinoma.
Cisplatin: Another platinum-based chemotherapeutic agent that induces DNA damage and apoptosis.
Uniqueness of Zinostatin: Zinostatin is unique due to its dual-component structure, consisting of a protein and a chromophore. This combination allows for specific DNA binding and potent cytotoxic effects. Additionally, its ability to induce both single and double-strand DNA breaks sets it apart from other anticancer agents .
Eigenschaften
IUPAC Name |
3-(2-ethylphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJKLLUVOTSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225333 | |
| Record name | Etaqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7432-25-9 | |
| Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etaqualone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etaqualone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etaqualone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETAQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[a,l]pyrene](/img/structure/B127179.png)






![Benzo[c]phenanthrene](/img/structure/B127203.png)
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)





